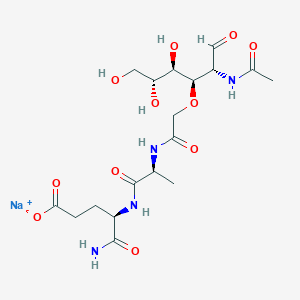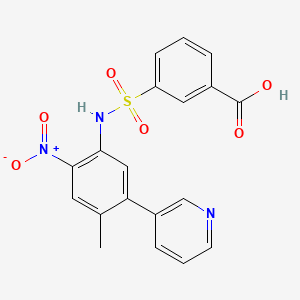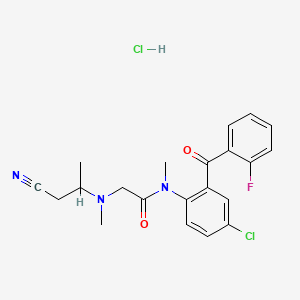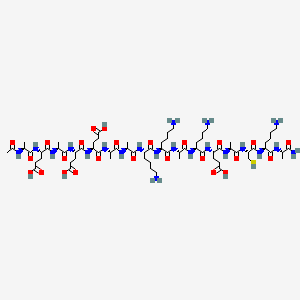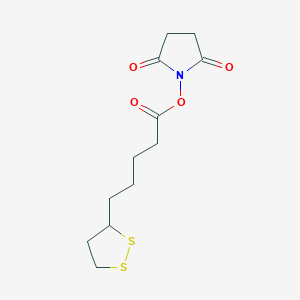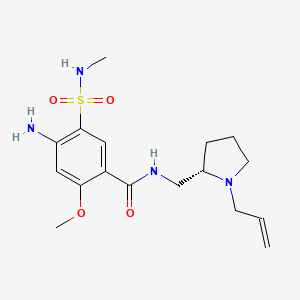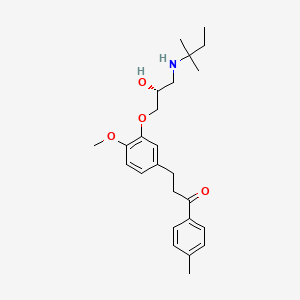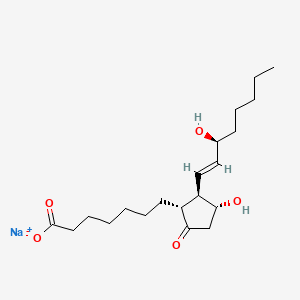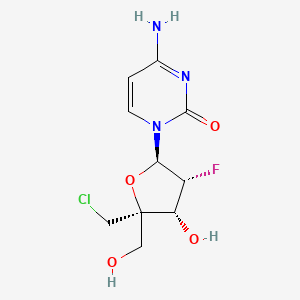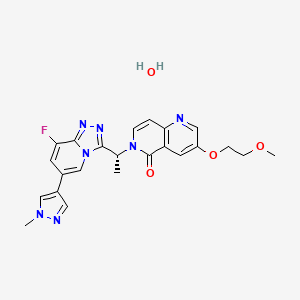
AMG-337 monohydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AMG-337 monohydrate is a highly selective small molecule MET inhibitor. Aberrant hepatocyte growth factor (HGF)/MET signaling has been implicated in hepatocarcinogenesis, suggesting that MET may serve as an attractive therapeutic target in hepatocellular carcinoma.
Aplicaciones Científicas De Investigación
Preclinical Activity in MET-Dependent Tumor Models
AMG 337, a selective MET kinase inhibitor, demonstrates significant preclinical activity in MET-dependent tumor models. It inhibits MET and adaptor protein Gab-1 phosphorylation, subsequently blocking downstream PI3K and MAPK pathways, indicating its potential as a therapeutic agent for MET-dependent tumors (Hughes et al., 2016).
Clinical Activity in MET-Amplified Cancers
Clinical studies have shown the efficacy of AMG 337 in patients with MET-amplified gastroesophageal junction, gastric, or esophageal cancers. It exhibits notable clinical activity, safety, and tolerability in patients with MET-amplified cancers (Kwak et al., 2015).
Phase I Study in Advanced Solid Tumors
A phase I study revealed that AMG 337 is well-tolerated in patients with advanced solid tumors, showing a promising response rate in heavily pretreated MET-amplified tumors. This underscores its potential for further investigation in this patient population (Hong et al., 2018).
Preclinical Evaluation in Hepatocellular Carcinoma
AMG 337 has shown potent antiproliferative activity in preclinical models of hepatocellular carcinoma, particularly in cell lines with MET amplification. This suggests that AMG 337 represents a novel therapeutic strategy for targeting hepatocellular carcinomas dependent on HGF/MET signaling (Du et al., 2015).
Off-Target Pharmacology Profiling
An off-target pharmacology profiling study of AMG 337 revealed its inhibition of adenosine transporter (AT), leading to clinical observations such as headache due to cerebral vasorelaxation. This emphasizes the importance of evaluating off-target activities during drug development (Amouzadeh et al., 2019).
Study in Asian Patients with Advanced Solid Tumors
A study evaluating AMG 337 in Asian patients with advanced solid tumors showed similar safety, tolerability, pharmacokinetics, and efficacy to those observed in Western populations, indicating its broader applicability across different ethnic groups (Yasui et al., 2017).
Discovery and Optimization
The discovery and optimization of AMG 337 involved structure-guided scaffold hybridization, resulting in an exquisitely selective and potent inhibitor of MET receptor tyrosine kinase. This process highlights the significance of structure-based drug design in developing effective cancer therapies (Boezio et al., 2017).
Propiedades
Número CAS |
1643590-78-6 |
|---|---|
Nombre del producto |
AMG-337 monohydrate |
Fórmula molecular |
C23H24FN7O4 |
Peso molecular |
481.49 |
Nombre IUPAC |
1,6-Naphthyridin-5(6H)-one, 6-((1R)-1-(8-fluoro-6-(1-methyl-1H-pyrazol-4-yl)-1,2,4-triazolo(4,3-a)pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-, hydrate (1:1) |
InChI |
1S/C23H22FN7O3.H2O/c1-14(30-5-4-20-18(23(30)32)9-17(11-25-20)34-7-6-33-3)21-27-28-22-19(24)8-15(13-31(21)22)16-10-26-29(2)12-16;/h4-5,8-14H,6-7H2,1-3H3;1H2/t14-;/m1./s1 |
Clave InChI |
FQOJZRILDACBLT-PFEQFJNWSA-N |
SMILES |
O.COCCOc1cnc2C=CN([C@H](C)c3nnc4c(F)cc(cn34)c5cnn(C)c5)C(=O)c2c1 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AMG-337 monohydrate |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



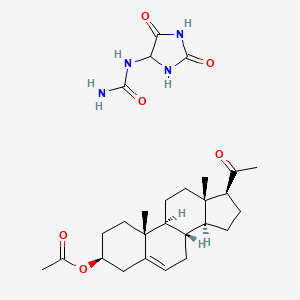
![(1H-Indazol-5-yl)-[4-(4-trifluoromethoxyphenyl)pyrimidin-2-yl]amine](/img/structure/B605324.png)
